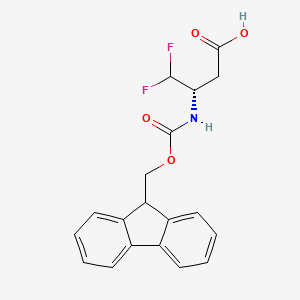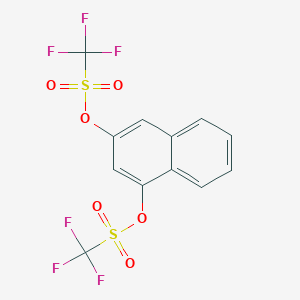
Naphthalene-1,3-diyl bis(trifluoromethanesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene-1,3-diyl bis(trifluoromethanesulfonate): is an organic compound with the molecular formula C12H6F6O6S2 and a molecular weight of 424.29 g/mol . It is a derivative of naphthalene, where two trifluoromethanesulfonate groups are attached to the 1 and 3 positions of the naphthalene ring. This compound is known for its utility in various chemical reactions and applications, particularly in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of naphthalene-1,3-diyl bis(trifluoromethanesulfonate) typically involves the reaction of naphthalene-1,3-diol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired product.
Industrial Production Methods: While specific industrial production methods for naphthalene-1,3-diyl bis(trifluoromethanesulfonate) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
化学反応の分析
Types of Reactions: Naphthalene-1,3-diyl bis(trifluoromethanesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the trifluoromethanesulfonate groups are replaced by nucleophiles such as amines or thiols.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Common solvents include toluene and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield a naphthalene derivative with an amine group at the 1 and 3 positions .
科学的研究の応用
Chemistry: Naphthalene-1,3-diyl bis(trifluoromethanesulfonate) is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various naphthalene derivatives, which are important in the development of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, naphthalene derivatives are studied for their potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and liquid crystals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of high-performance materials .
作用機序
The mechanism of action of naphthalene-1,3-diyl bis(trifluoromethanesulfonate) primarily involves its role as an electrophile in chemical reactions. The trifluoromethanesulfonate groups are highly electron-withdrawing, making the naphthalene ring more susceptible to nucleophilic attack. This property is exploited in various substitution and coupling reactions, where the compound acts as a key intermediate .
類似化合物との比較
- Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)
- Naphthalene-1,5-diyl bis(trifluoromethanesulfonate)
- Biphenyl-4,4’-diyl bis(trifluoromethanesulfonate)
Uniqueness: Naphthalene-1,3-diyl bis(trifluoromethanesulfonate) is unique due to its specific substitution pattern on the naphthalene ring. This positional isomerism can lead to different reactivity and selectivity in chemical reactions compared to its 2,7- and 1,5-substituted counterparts . Additionally, the presence of two trifluoromethanesulfonate groups enhances its electrophilic nature, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C12H6F6O6S2 |
|---|---|
分子量 |
424.3 g/mol |
IUPAC名 |
[4-(trifluoromethylsulfonyloxy)naphthalen-2-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-8-5-7-3-1-2-4-9(7)10(6-8)24-26(21,22)12(16,17)18/h1-6H |
InChIキー |
IMMFYKQYBJZDCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


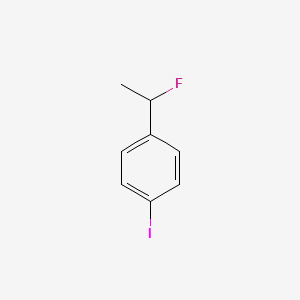
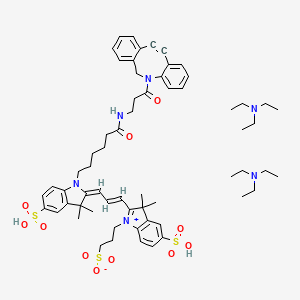
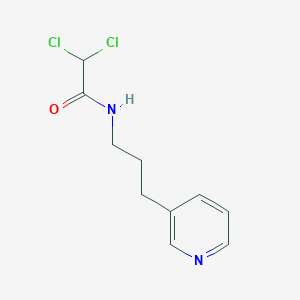
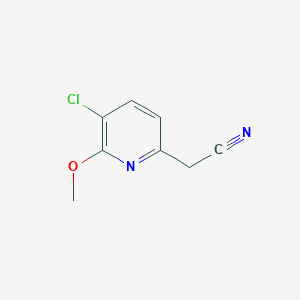
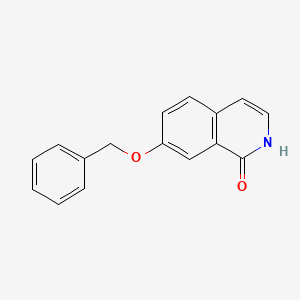
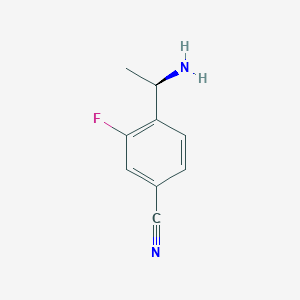
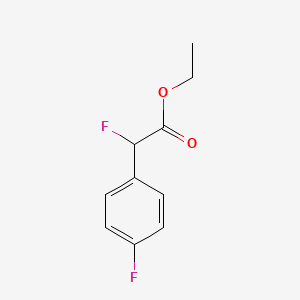
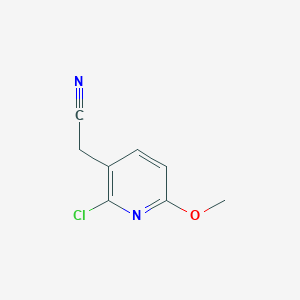
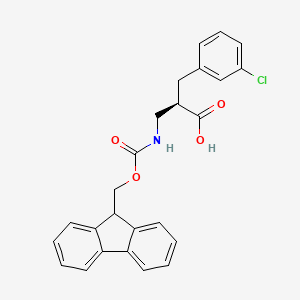
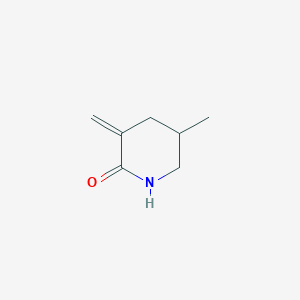
![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)
![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)
![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)
